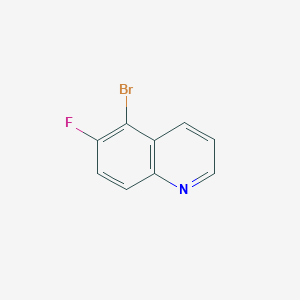

5-Bromo-6-fluoroquinoline

Overview

Description

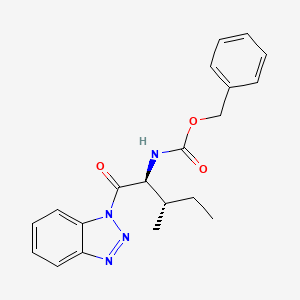

5-Bromo-6-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 g/mol . It is typically stored in a dark place at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H5BrFN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H . The Canonical SMILES is C1=CC2=C(C=CC(=C2Br)F)N=C1 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.04 g/mol . It has a XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has a topological polar surface area of 12.9 Ų , which can affect its ability to permeate cells.Scientific Research Applications

Synthesis and Functionalization

5-Bromo-6-fluoroquinoline and its derivatives are commonly used in chemical synthesis and functionalization processes. Research by Ondi, Volle, and Schlosser (2005) demonstrates the transformation of substituted 2-bromo-3-fluoroquinolines into various carboxylic acids through halogen/metal permutation and carboxylation. This process yields excellent results, highlighting the compound's versatility in creating different functional groups sequentially at multiple sites (Ondi, Volle, & Schlosser, 2005).

Anticancer Properties

Köprülü et al. (2018) explored the anticancer properties of quinoline derivatives, including 6-Bromo-5-nitroquinoline, against various cancer cell lines. Their findings indicate significant antiproliferative activity, suggesting the potential of these compounds in cancer treatment (Köprülü, Ökten, Tekin, & Çakmak, 2018).

Drug Discovery Applications

Nishimura and Saitoh (2016) discussed the application of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, synthesized from a 6-bromo-2-fluoro-3-methoxybenzaldehyde derivative. This compound plays a crucial role in the synthesis of novel pharmaceuticals (Nishimura & Saitoh, 2016).

Mechanism of Action

Target of Action

5-Bromo-6-fluoroquinoline is a member of the fluoroquinolones, a family of synthetic antimicrobial agents . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The action of this compound primarily affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of DNA synthesis and ultimately bacterial cell death .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

The result of this compound’s action at the molecular level is the inhibition of bacterial DNA replication, leading to cell death . At the cellular level, this results in the effective elimination of bacterial infections.

Safety and Hazards

5-Bromo-6-fluoroquinoline is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated quinolines, like 5-Bromo-6-fluoroquinoline, can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the quinoline and the biomolecules it interacts with.

Cellular Effects

Fluorinated quinolines have been shown to exhibit antibacterial, antineoplastic, and antiviral activities . These effects are likely due to the influence of these compounds on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Fluorinated quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-bromo-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKXRHNEJQGHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)

![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)

![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)

![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)